molecular formula C22H19BrN4O2S2 B4331764 2-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline

2-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline

Cat. No.: B4331764
M. Wt: 515.4 g/mol
InChI Key: UUSLYQOFSXCCQI-UHFFFAOYSA-N
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Description

2-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoxaline core, a piperazine ring, and a brominated thiophene sulfonyl group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone. The piperazine ring is then introduced via nucleophilic substitution reactions. The brominated thiophene sulfonyl group is incorporated through a sulfonylation reaction using appropriate sulfonyl chlorides and brominated thiophenes under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(5-chloro-2-thienyl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline
  • 2-{4-[(5-methyl-2-thienyl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline
  • 2-{4-[(5-fluoro-2-thienyl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline

Uniqueness

The uniqueness of 2-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline lies in its brominated thiophene sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-3-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2S2/c23-19-10-11-20(30-19)31(28,29)27-14-12-26(13-15-27)22-21(16-6-2-1-3-7-16)24-17-8-4-5-9-18(17)25-22/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSLYQOFSXCCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)S(=O)(=O)C5=CC=C(S5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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